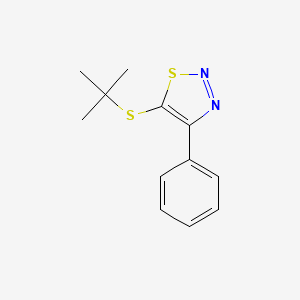
5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole” likely belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of two nitrogen atoms, two carbon atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole” would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving “5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole” would depend on the specific conditions and reagents used. Similar compounds have been shown to undergo a variety of reactions, including thermal rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole” would be determined by its specific chemical structure. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Synthesis of Phthalocyanine Derivatives
5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole: is used in the synthesis of phthalocyanine derivatives, which are crucial for high-tech materials due to their optical properties. The bulky tert-butylsulfanyl group helps prevent aggregation, which is a common issue that affects the desired properties of phthalocyanines .
Structural and Spectroscopic Analyses
The compound serves as a subject for structural analyses, where its IR and NMR spectroscopic properties are studied. These analyses are essential for understanding the compound’s behavior and potential applications in various fields, such as materials science .
Oligonucleotide Modification
In the field of biomedicine, 5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole is used to introduce thiol groups into oligonucleotides. This modification is significant for the preparation of oligonucleotide conjugates and the functionalization of gold nanoparticles, which have applications in diagnostics and therapeutics .
DNA Nanobiotechnology
Thiolated oligonucleotides, derived from the compound, are utilized in DNA nanobiotechnology. They facilitate the immobilization of DNA onto gold surfaces and the creation of DNA-functionalized gold nanoparticles, which are instrumental in the development of biosensors and drug delivery systems .
Asymmetric N-Heterocycle Synthesis
The compound is involved in the synthesis of N-heterocycles, which are a class of compounds with a wide range of pharmaceutical applications. The tert-butylsulfanyl group plays a role in mediating asymmetric synthesis, which is crucial for creating enantiomerically pure pharmaceuticals .
Photophysical and Photochemical Studies
Due to its unique structure, 5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole is studied for its photophysical and photochemical properties. These studies are important for the development of new materials with specific light-absorption and emission characteristics .
Safety and Hazards
The safety and hazards associated with “5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole” would depend on its specific chemical structure and how it is used. It’s important to handle all chemicals with appropriate safety precautions, and to consult Material Safety Data Sheets (MSDS) or other safety resources for specific information .
Orientations Futures
The future directions for research on “5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole” would likely depend on the results of initial studies on its synthesis, properties, and potential applications. For example, if the compound shows promising properties, it could be further studied for potential uses in various fields .
Propriétés
IUPAC Name |
5-tert-butylsulfanyl-4-phenylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S2/c1-12(2,3)15-11-10(13-14-16-11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAABCKLGDDXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N=NS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride](/img/structure/B2791916.png)
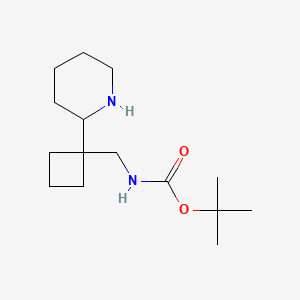
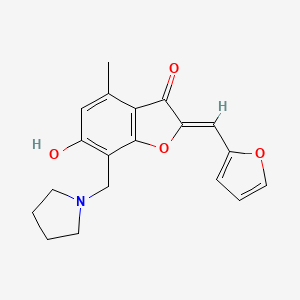
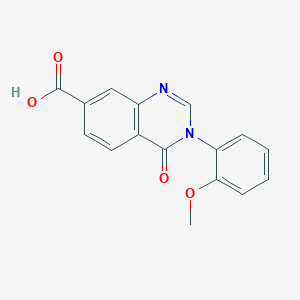
amino]methyl}-N,N,1-trimethyl-1H-benzimidazole-5-carboxamide](/img/structure/B2791927.png)


![N'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-2-(3-nitroanilino)acetohydrazide](/img/structure/B2791930.png)
![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2791931.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2791932.png)
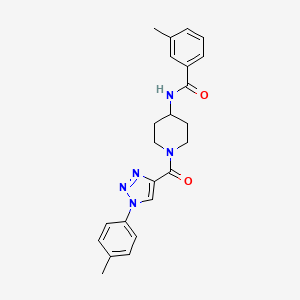
![N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2791935.png)
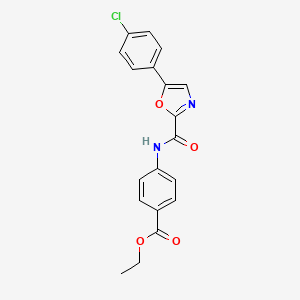
![(5-methyl-1,3,4-oxadiazol-2-yl)methyl 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl ether](/img/structure/B2791938.png)